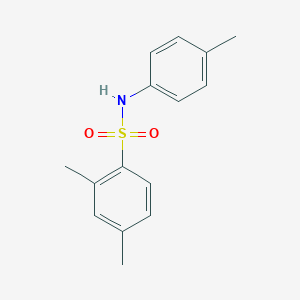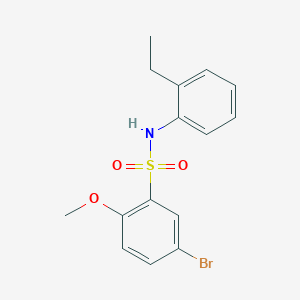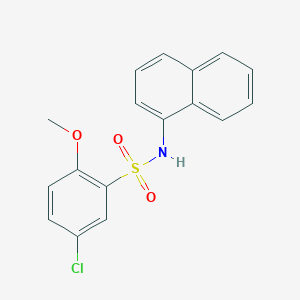
(6Z)-6-(4-amino-6-methyl-1H-1,3,5-triazin-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6Z)-6-(4-amino-6-methyl-1H-1,3,5-triazin-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of the triazine family and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of (6Z)-6-(4-amino-6-methyl-1H-1,3,5-triazin-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one is not well understood. However, it has been reported that this compound interacts with DNA and inhibits the activity of enzymes involved in DNA synthesis. This mechanism of action may be responsible for its antitumor and antimicrobial activities.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (6Z)-6-(4-amino-6-methyl-1H-1,3,5-triazin-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one have been investigated in various studies. It has been reported that this compound exhibits cytotoxic effects on cancer cells and inhibits the growth of bacteria. However, its effects on normal cells and tissues are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (6Z)-6-(4-amino-6-methyl-1H-1,3,5-triazin-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one in lab experiments is its potential as a lead compound in the development of new drugs. However, its limitations include the need for further studies to understand its mechanism of action and its effects on normal cells and tissues.
Orientations Futures
There are several future directions for the study of (6Z)-6-(4-amino-6-methyl-1H-1,3,5-triazin-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one. One of the directions is to investigate its potential as a lead compound in the development of new drugs for the treatment of cancer and infectious diseases. Another direction is to study its effects on normal cells and tissues to determine its safety profile. Additionally, further studies are needed to understand its mechanism of action and to optimize its synthesis method for better purity and yield.
In conclusion, (6Z)-6-(4-amino-6-methyl-1H-1,3,5-triazin-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one is a compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound and to optimize its use in scientific research.
Méthodes De Synthèse
The synthesis of (6Z)-6-(4-amino-6-methyl-1H-1,3,5-triazin-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one has been reported in the literature using different methods. One of the methods involves the reaction of 2,4-dibromocyclohexa-2,4-dien-1-one with 4-amino-6-methyl-1,3,5-triazine in the presence of a base. Another method involves the reaction of 2,4-dibromocyclohexa-2,4-dien-1-one with 4-amino-6-methyl-1,3,5-triazine in the presence of a catalyst. The synthesis method used can affect the purity and yield of the compound.
Applications De Recherche Scientifique
(6Z)-6-(4-amino-6-methyl-1H-1,3,5-triazin-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one has potential applications in various fields of scientific research. One of the significant applications of this compound is in the development of new drugs. It has been reported that this compound exhibits antitumor and antimicrobial activities. Therefore, it can be used as a lead compound in the development of new drugs for the treatment of cancer and infectious diseases.
Propriétés
Formule moléculaire |
C10H8Br2N4O |
|---|---|
Poids moléculaire |
360 g/mol |
Nom IUPAC |
(6Z)-6-(4-amino-6-methyl-1H-1,3,5-triazin-2-ylidene)-2,4-dibromocyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C10H8Br2N4O/c1-4-14-9(16-10(13)15-4)6-2-5(11)3-7(12)8(6)17/h2-3H,1H3,(H3,13,14,15,16)/b9-6- |
Clé InChI |
XULGDDCNKGVQAI-TWGQIWQCSA-N |
SMILES isomérique |
CC1=NC(=N/C(=C\2/C=C(C=C(C2=O)Br)Br)/N1)N |
SMILES |
CC1=NC(=NC(=C2C=C(C=C(C2=O)Br)Br)N1)N |
SMILES canonique |
CC1=NC(=NC(=C2C=C(C=C(C2=O)Br)Br)N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,4-dimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B229141.png)





![1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B229165.png)





